Enoxaparin

Description

Properties

IUPAC Name |

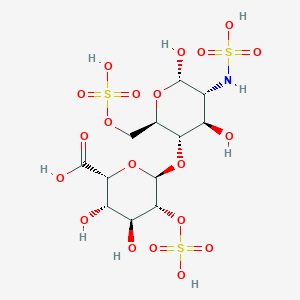

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJABKRGRZYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O37S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872762 | |

| Record name | 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.08e+01 g/L | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | 'MSDS' | |

| Record name | Ardeparin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9005-49-6, 9041-08-1, 91449-79-5 | |

| Record name | Heparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ardeparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enoxaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adomiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalteparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinzaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reviparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parnaparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

>228 | |

| Details | https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf | |

| Record name | Bemiparin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Enoxaparin Sodium: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a cornerstone of anticoagulant therapy. Its widespread clinical use in the prevention and treatment of thromboembolic disorders stems from a well-characterized and predictable mechanism of action. This technical guide provides a comprehensive exploration of the molecular interactions and biochemical pathways through which enoxaparin exerts its therapeutic effect. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of enoxaparin's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: Potentiation of Antithrombin III

The primary anticoagulant effect of enoxaparin sodium is mediated through its interaction with antithrombin III (ATIII), a natural circulating anticoagulant. Enoxaparin binds to ATIII, inducing a conformational change in the ATIII molecule.[1][2][3] This conformational change dramatically accelerates the rate at which ATIII inhibits key coagulation factors, most notably Factor Xa and Factor IIa (thrombin).[1][2][3]

The enoxaparin molecule possesses a specific pentasaccharide sequence that is crucial for high-affinity binding to ATIII. This binding event allosterically activates ATIII, enhancing its serine protease inhibitor (serpin) activity by several orders of magnitude.

Signaling Pathway of Enoxaparin-Mediated Anticoagulation

References

Beyond Anticoagulation: A Technical Guide to the Non-Anticoagulant Properties of Enoxaparin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely utilized anticoagulant. However, a growing body of evidence reveals that its therapeutic actions extend beyond the coagulation cascade. This technical guide delves into the non-anticoagulant properties of enoxaparin, focusing on its anti-inflammatory, anti-angiogenic, and anti-cancer effects. We provide a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in this promising area.

Anti-inflammatory Properties

Enoxaparin exerts significant anti-inflammatory effects through various mechanisms, including the modulation of cytokine release, inhibition of selectin-mediated cell adhesion, and interference with key inflammatory signaling pathways.

Modulation of Cytokine Release

Enoxaparin has been shown to inhibit the release of several pro-inflammatory cytokines from immune cells. Non-anticoagulant fractions of enoxaparin are particularly effective, suggesting that this activity is independent of its antithrombotic function.

Table 1: Effect of Non-Anticoagulant Enoxaparin Fractions on Cytokine Release

| Cytokine | Cell Type | Stimulant | Enoxaparin Fraction | Concentration | Percent Inhibition | Reference |

| IL-4 | Human PBMCs | Phytohaemagglutinin (PHA) | Disaccharide | Not specified | >57% | [1][2] |

| IL-5 | Human PBMCs | Phytohaemagglutinin (PHA) | Disaccharide | Not specified | >57% | [1][2] |

| IL-13 | Human PBMCs | Phytohaemagglutinin (PHA) | Disaccharide | Not specified | >57% | [1][2] |

| TNF-α | Human PBMCs | Phytohaemagglutinin (PHA) | Disaccharide | Not specified | >57% | [1][2] |

| IL-4 | Human PBMCs | Phytohaemagglutinin (PHA) | Tetrasaccharide | Not specified | >68% | [1][2] |

| IL-5 | Human PBMCs | Phytohaemagglutinin (PHA) | Tetrasaccharide | Not specified | >68% | [1][2] |

| IL-13 | Human PBMCs | Phytohaemagglutinin (PHA) | Tetrasaccharide | Not specified | >68% | [1][2] |

| TNF-α | Human PBMCs | Phytohaemagglutinin (PHA) | Tetrasaccharide | Not specified | >68% | [1][2] |

PBMCs: Peripheral Blood Mononuclear Cells

Inhibition of Selectin-Mediated Cell Adhesion

Enoxaparin can interfere with the interaction between selectins and their ligands, a critical step in leukocyte trafficking to sites of inflammation.

Table 2: Effect of Enoxaparin on P-Selectin Levels

| Parameter | Patient Population | Treatment | Baseline Level (mean ± SD) | Level after 60 min (mean ± SD) | p-value | Reference |

| Soluble P-selectin (ng/mL) | Patients during PCI | 0.75 mg/kg IV enoxaparin | 111.80 ± 37.05 | 86.45 ± 29.15 | < 0.001 | [3] |

PCI: Percutaneous Coronary Intervention

Signaling Pathway: Inhibition of NF-κB

Enoxaparin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is thought to be a central mechanism of its anti-inflammatory action.

Caption: Enoxaparin inhibits the NF-κB signaling pathway.

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of allergic asthmatic individuals by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Stimulation: PBMCs (1 x 10^6 cells/mL) are pre-incubated with various concentrations of enoxaparin or its fractions for 1 hour. Subsequently, cells are stimulated with phytohaemagglutinin (PHA; 5 µg/mL), concanavalin-A (ConA; 10 µg/mL), or phorbol 12-myristate 13-acetate (PMA; 50 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Quantification: Supernatants are collected and centrifuged to remove cellular debris. Cytokine levels (IL-4, IL-5, IL-13, TNF-α) are quantified using a cytometric bead array (CBA) kit according to the manufacturer's instructions, with analysis performed on a flow cytometer.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve. The percentage inhibition of cytokine release by enoxaparin is determined by comparing the levels in treated samples to those in stimulated, untreated controls.

Anti-Angiogenic Properties

Enoxaparin has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Inhibition of Endothelial Cell Proliferation and Tube Formation

Studies have shown that enoxaparin can inhibit the proliferation and organization of endothelial cells into tube-like structures, which are foundational steps in angiogenesis.

Table 3: Anti-Angiogenic Effects of Heparin Fractions

| Heparin Fraction | Effect on Endothelial Cell Proliferation | Effect on Endothelial Tube Formation | Reference |

| Unfractionated Heparin | 58 ± 8% inhibition | No inhibition | [4] |

| 3-kDa LMWH | 60 ± 9% inhibition | 58 ± 15% decrease | [4] |

| 6-kDa LMWH | 94 ± 2% inhibition | 67 ± 9% decrease | [4] |

| Fondaparinux (pentasaccharide) | No inhibition | No inhibition | [4] |

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60% humidity. On day 3, a small window is made in the shell over the air sac, and a larger window is created on the side of the egg to expose the chorioallantoic membrane (CAM). The windows are then sealed with tape, and the eggs are returned to the incubator.

-

Sample Application: On day 8, sterile gelatin sponges are soaked in solutions of enoxaparin at various concentrations (e.g., 10-100 µg/mL) or a control solution (e.g., PBS) and placed on the CAM.

-

Observation and Quantification: After 72 hours of incubation, the CAM is photographed in situ. Angiogenesis is quantified by counting the number of blood vessel branch points within a defined area around the sponge. Alternatively, the CAM can be excised, and the extent of vascularization can be quantified using image analysis software to measure vessel length and density.

-

Data Analysis: The anti-angiogenic effect of enoxaparin is expressed as the percentage reduction in the number of blood vessel branch points or vessel density compared to the control group.

Anti-Cancer Properties

Beyond its impact on tumor-associated thrombosis, enoxaparin exhibits direct anti-cancer effects by inhibiting tumor cell proliferation, migration, and metastasis.

Inhibition of Tumor Cell Proliferation and Migration

Enoxaparin has been shown to reduce the proliferation and migratory capacity of various cancer cell lines.

Table 4: Anti-Proliferative and Anti-Migratory Effects of Enoxaparin on A549 Lung Cancer Cells

| Effect | Enoxaparin Concentration (µM) | Percent Inhibition/Reduction | Reference |

| Cell Proliferation | 66 | ~50% | [5] |

| Cell Migration | 66 | ~60% | [5] |

| p-ERK1/2 Expression | 66 | >50% | [5] |

| p-Akt Expression | 44 | ~70% | [5] |

| MMP-2 mRNA Expression | 66 | ~75% | [5] |

| MMP-2 Protein Level | 66 | >50% | [5] |

Inhibition of Metastasis

In vivo studies have demonstrated the ability of enoxaparin to reduce tumor metastasis.

Table 5: In Vivo Anti-Metastatic Effect of Enoxaparin

| Animal Model | Cancer Cell Line | Treatment | Effect | Reference |

| Mouse model of colon cancer | MCA38 | 200 µ g/mouse enoxaparin | Significant inhibition of hepatic metastases (p=0.001) | [6] |

Signaling Pathways: Inhibition of MAPK/ERK and PI3K/Akt

Enoxaparin's anti-cancer effects in A549 lung adenocarcinoma cells are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial for cell proliferation, survival, and migration.

Caption: Enoxaparin inhibits cancer cell proliferation and migration.

Experimental Protocol: In Vivo Xenograft Mouse Model

-

Cell Culture and Implantation: Human oral squamous cell carcinoma cells (OSC-19) are cultured in appropriate media. Nude mice are subcutaneously injected with 1 x 10^6 OSC-19 cells in the flank.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of enoxaparin (e.g., 1 mg/kg), while the control group receives saline.

-

Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2)/2.

-

Immunohistochemistry and Gene Expression Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., Bcl-2, Bax). RNA is extracted from tumor tissue, and the expression of relevant genes is analyzed by qRT-PCR.

-

Data Analysis: Tumor growth curves are plotted for each group. Differences in tumor volume, protein expression (from immunohistochemistry), and gene expression between the enoxaparin-treated and control groups are analyzed for statistical significance.

Other Non-Anticoagulant Properties

Release of Tissue Factor Pathway Inhibitor (TFPI)

Enoxaparin is a potent inducer of Tissue Factor Pathway Inhibitor (TFPI) release from endothelial cells. TFPI is a natural anticoagulant that inhibits the initiation of the extrinsic coagulation pathway.

Table 6: Enoxaparin-Induced TFPI Release

| Study Population | Enoxaparin Dose | Baseline Total TFPI (ng/mL) | Peak Total TFPI (ng/mL) | Time to Peak | Reference |

| Healthy Volunteers | 40 mg s.c. | Not specified | 5.5-fold increase from baseline | 45 minutes | [7] |

| Sepsis Patients | Prophylactic dose | 73.0 ± 39.0 | 101.9 ± 55.5 (at 4h) | >4 hours |

Inhibition of Heparanase

Enoxaparin can inhibit the activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix and on the cell surface. Heparanase is implicated in inflammation, angiogenesis, and tumor metastasis.

Conclusion

The non-anticoagulant properties of enoxaparin present a compelling area for further investigation and therapeutic development. Its ability to modulate inflammation, inhibit angiogenesis, and exert direct anti-cancer effects opens up new possibilities for its use in a range of diseases beyond thromboembolic disorders. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this multifaceted molecule.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduced thrombin generation and soluble P-selectin after intravenous enoxaparin during PCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PAR-1 Receptor Signaling by Enoxaparin Reduces Cell Proliferation and Migration in A549 Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Inhibition of PAR-1 Receptor Signaling by Enoxaparin Reduces Cell Proliferation and Migration in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Enoxaparin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoxaparin, a low molecular weight heparin (LMWH), is a cornerstone anticoagulant used in the prevention and treatment of thromboembolic disorders.[1][2][3] Its therapeutic efficacy is rooted in its targeted interaction with key components of the coagulation cascade. This technical guide provides a detailed examination of the molecular targets of enoxaparin, presenting quantitative data, in-depth experimental protocols for target validation, and visual representations of the underlying biochemical pathways and workflows. The primary molecular target is antithrombin III (AT-III), a serine protease inhibitor.[1][2][4] By binding to and potentiating AT-III, enoxaparin indirectly inhibits key coagulation proteases, most notably Factor Xa (FXa) and, to a lesser extent, thrombin (Factor IIa).[1][2][4][5] This differential activity, with a higher ratio of anti-Factor Xa to anti-Factor IIa activity, distinguishes it from unfractionated heparin (UFH) and contributes to its predictable pharmacokinetic profile.[1][4][6]

Primary Molecular Target: Antithrombin III (AT-III)

The anticoagulant effect of enoxaparin is almost entirely dependent on its interaction with AT-III.[7][8] Enoxaparin contains a specific pentasaccharide sequence that binds with high affinity to AT-III.[4] This binding induces a conformational change in AT-III, which significantly accelerates its ability to inactivate coagulation cascade enzymes.[2][8]

Mechanism of Action

-

Binding: Enoxaparin's unique pentasaccharide sequence binds to a specific site on the AT-III molecule.[4]

-

Conformational Change: This binding event allosterically activates AT-III, transforming it from a slow, progressive inhibitor into a rapid and potent inactivator of target proteases.[2]

-

Inactivation of Factor Xa: The enoxaparin-AT-III complex exhibits a strong affinity for Factor Xa. Upon binding, AT-III irreversibly inactivates FXa. Subsequently, enoxaparin is released from the complex and can bind to another AT-III molecule, acting as a catalyst.[1][4][5]

-

Inhibition of Thrombin (Factor IIa): For the inhibition of thrombin, a ternary complex must form, consisting of heparin, AT-III, and thrombin. Because many enoxaparin chains are too short to bridge AT-III and thrombin simultaneously, its anti-IIa activity is less pronounced than that of UFH.[4]

The preferential inhibition of FXa over FIIa is a hallmark of enoxaparin, with an anti-FXa to anti-FIIa activity ratio ranging from 2:1 to 4:1.[4]

Quantitative Interaction Data

The binding affinity and inhibitory potency of enoxaparin are critical parameters in its pharmacological profile. The data below are representative values derived from typical biophysical and enzymatic assays.

| Parameter | Target Molecule | Value | Assay Method |

| Binding Affinity (K_d) | Antithrombin III | ~10-100 nM | Surface Plasmon Resonance |

| Inhibition (IC50) | Factor Xa | ~5-20 nM | Chromogenic Anti-Xa Assay |

| Inhibition (IC50) | Thrombin (Factor IIa) | ~50-150 nM | Chromogenic Anti-IIa Assay |

Table 1: Representative quantitative data for enoxaparin's interaction with its primary and downstream targets.

Downstream Molecular Targets: Coagulation Factors

By potentiating AT-III, enoxaparin's primary effect is the potent and indirect inhibition of serine proteases in the coagulation cascade.

Coagulation Factor Xa (FXa)

FXa is the principal downstream target of the enoxaparin-AT-III complex.[2] It occupies a critical juncture in the coagulation cascade, where the intrinsic and extrinsic pathways converge to convert prothrombin into thrombin. The inactivation of FXa by the enoxaparin-AT-III complex effectively halts the amplification of the coagulation process.[1][5]

Prothrombin (Factor IIa / Thrombin)

Thrombin is a multifunctional enzyme that, among other roles, converts fibrinogen to fibrin, leading to clot formation.[1] While enoxaparin does lead to the inhibition of thrombin via AT-III, this action is less efficient compared to its effect on FXa.[4][5] This reduced anti-thrombin activity contributes to a lower risk of bleeding complications compared to UFH.

Signaling Pathway Visualization

The following diagram illustrates the central role of the enoxaparin-AT-III complex in disrupting the coagulation cascade.

Caption: Enoxaparin's mechanism within the coagulation cascade.

Experimental Protocols

The identification and characterization of enoxaparin's molecular targets rely on a suite of biophysical and biochemical assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (K_d), association rate (k_a), and dissociation rate (k_d) of enoxaparin to immobilized AT-III.

Methodology:

-

Sensor Chip Preparation: A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Human AT-III (ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface until the desired immobilization level is reached. The surface is then deactivated with ethanolamine.

-

Analyte Injection: Enoxaparin (analyte) is prepared in a series of concentrations (e.g., 1 nM to 1 µM) in a running buffer (e.g., HBS-EP+). Each concentration is injected over the ligand-immobilized surface and a reference flow cell for a set association time, followed by a dissociation phase with running buffer.

-

Regeneration: The sensor surface is regenerated between analyte injections using a pulse of a high-salt solution (e.g., 2 M NaCl) to remove bound enoxaparin.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and the equilibrium dissociation constant (K_d = k_d / k_a).

Protocol 2: Chromogenic Anti-Factor Xa Assay

Objective: To quantify the inhibitory effect of enoxaparin on Factor Xa activity.[9][10][11]

Methodology:

-

Sample Preparation: Platelet-poor plasma samples containing unknown concentrations of enoxaparin are prepared. A standard curve is generated using plasma spiked with known concentrations of enoxaparin (e.g., 0.1 to 2.0 IU/mL).[9][12]

-

Incubation with FXa: Samples and standards are incubated with a known, excess amount of bovine Factor Xa.[13] In the presence of enoxaparin and endogenous AT-III, a portion of the FXa is inactivated.[9]

-

Substrate Addition: A chromogenic substrate specific for FXa (e.g., S-2765) is added to the mixture.[14]

-

Colorimetric Measurement: The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The rate of color development is measured spectrophotometrically at 405 nm.[13]

-

Quantification: The amount of color produced is inversely proportional to the enoxaparin concentration in the sample.[10][11] The concentration in the unknown samples is determined by interpolating their absorbance values against the standard curve.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for identifying and validating the molecular targets of enoxaparin.

Caption: Workflow for molecular target validation of enoxaparin.

Conclusion

The molecular mechanism of enoxaparin is a well-defined process centered on its high-affinity binding to antithrombin III. This interaction catalyzes the potent and preferential inactivation of Factor Xa, and to a lesser degree, thrombin. This targeted activity effectively dampens the coagulation cascade, providing a reliable and clinically manageable anticoagulant effect. The experimental protocols detailed herein, including SPR and chromogenic assays, represent the gold-standard methodologies for quantifying these molecular interactions and form the basis of both preclinical research and clinical monitoring of enoxaparin therapy. A thorough understanding of these molecular targets and their validation is essential for the continued development and optimization of heparin-based therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]

- 3. Enoxaparin sodium - Wikipedia [en.wikipedia.org]

- 4. Enoxaparin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enoxaparin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Enoxaparin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Supplementation with antithrombin III ex vivo optimizes enoxaparin responses in critically injured patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Xa Assays [practical-haemostasis.com]

- 10. lancet.co.za [lancet.co.za]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. biotoxik.it [biotoxik.it]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

Enoxaparin for Preliminary Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely utilized anticoagulant for the prevention and treatment of venous thromboembolism (VTE), particularly in cancer patients who are at a heightened risk.[1][2][3][4][5] Beyond its established role in managing hypercoagulability, a growing body of preclinical evidence suggests that enoxaparin possesses direct antineoplastic properties, independent of its anticoagulant function.[1][6] These anticancer effects are attributed to its ability to interfere with fundamental processes of tumor progression, including cell proliferation, migration, invasion, and angiogenesis.[6][7] This technical guide provides an in-depth overview of the mechanisms of action, summarizes key quantitative findings from in vitro studies, presents detailed experimental protocols, and visualizes the complex interactions involved in enoxaparin's anticancer activity.

Mechanisms of Anticancer Action

The antitumor effects of enoxaparin are multifaceted, involving the modulation of various signaling pathways and cellular interactions critical for cancer development and metastasis. These mechanisms can be broadly categorized as coagulation-independent effects.

1.1. Inhibition of Key Enzymes and Receptors:

-

Heparanase Inhibition: Enoxaparin can antagonize the activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM).[8] By inhibiting heparanase, enoxaparin helps maintain ECM integrity and prevents the release of pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2), thereby curbing tumor invasion and angiogenesis.[8]

-

Selectin Inhibition: It interferes with P- and L-selectin-mediated interactions, which are crucial for the adhesion of tumor cells to platelets and endothelial cells. This disruption hinders the formation of tumor cell aggregates and their subsequent metastatic homing.[7][8]

1.2. Interference with Signaling Pathways:

-

CXCL12-CXCR4 Axis: Enoxaparin can block the CXCL12-CXCR4 signaling axis, which is vital for the migration and metastasis of various cancer cells, including colon and breast cancer.[7][8][9] It has been shown to inhibit CXCL12-promoted proliferation and adhesion in human colon cancer cells (HCT-116).[9]

-

PAR-1 Mediated Signaling: In lung adenocarcinoma A549 cells, enoxaparin's anticancer activity is mediated by interfering with Protease-Activated Receptor 1 (PAR-1).[10][11] This interference leads to the downregulation of two major downstream signaling pathways:

-

MAPK/ERK Pathway: Enoxaparin treatment has been shown to decrease the phosphorylation of ERK1/2, inhibiting this key pathway for cell proliferation.[10][11][12]

-

PI3K/Akt Pathway: Similarly, enoxaparin down-regulates the phosphorylation of Akt, a critical node for cell survival and proliferation.[10][11][12]

-

-

c-Myc Downregulation: Studies on A549 lung cancer cells have demonstrated that enoxaparin can decrease the expression of the oncoprotein c-Myc, contributing to its inhibitory effect on cell proliferation.[1][13][14]

1.3. Induction of Apoptosis and Cell Cycle Arrest:

While not universally observed across all cell lines, enoxaparin has been shown to induce apoptosis and cause cell cycle arrest in some cancer models.[1] For instance, it can enhance doxorubicin-induced apoptosis in A549 cells.[10][11] In SW480 colon cancer cells, enoxaparin treatment leads to a significant increase in caspase-3 levels, a key marker of apoptosis.[15] However, in other studies on A549 and HCT-116 cells, enoxaparin alone did not significantly alter apoptosis or cell cycle progression.[10][13]

Quantitative Data: Effects of Enoxaparin on Cancer Cell Lines

The following table summarizes the quantitative effects of enoxaparin as observed in various preliminary cancer cell line studies.

| Cancer Cell Line | Assay Type | Enoxaparin Concentration(s) | Observed Effect | Reference(s) |

| A549 (Lung Adenocarcinoma) | Proliferation (BrdU) | 22, 44, 66 µM | ~10-15% inhibition after 24h | [10] |

| Migration (Transwell) | 22, 44, 66 µM | Significant inhibition after 48h | [10] | |

| Apoptosis | 44 µM | No significant effect alone; enhances doxorubicin-induced apoptosis | [10][11] | |

| Protein Expression | 22, 44, 66 µM | Downregulation of p-ERK1/2 and p-Akt | [10][12] | |

| Proliferation (Cell Count) | 1-30 U/mL | Dose- and time-dependent decrease in cell count over 72h | [13][14] | |

| SW480 (Colon Cancer) | Viability (MTT) | 125, 500, 1000 µg/mL | Significant reduction in viability after 24h | [15] |

| Apoptosis (Caspase-3 ELISA) | 31, 250, 1000 µg/mL | Significant increase in caspase-3 levels | [15] | |

| Inflammation (TNF-α ELISA) | 31, 250, 1000 µg/mL | Significant reduction in TNF-α levels | [15] | |

| H357 (Oral Squamous Cell Carcinoma) | Viability | 0.1 - 100 µg/mL | Dose-dependent decrease in viability over 72h | [16] |

| Apoptosis | 100 µg/mL | Enhances cisplatin-induced apoptosis at 48h | [16] | |

| MDA-MB-231 & MCF-7 (Breast Cancer) | Proliferation | Not specified | Inhibition of proliferation | [2] |

| HCT-116 (Colon Cancer) | Proliferation/Adhesion | Not specified | Inhibited CXCL12-promoted proliferation and adhesion | [9] |

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: Enoxaparin's inhibition of PAR-1 signaling and downstream pathways.

Experimental Workflow

Caption: A typical experimental workflow for in vitro enoxaparin studies.

Logical Relationships

Caption: Logical map of enoxaparin's multifaceted anticancer mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of enoxaparin on cancer cell lines.

4.1. Cell Culture and Reagents

-

Cell Lines: A549 (human lung adenocarcinoma) and SW480 (human colon adenocarcinoma) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is standard.[10]

-

Culture Conditions: Cells should be maintained at 37°C in a humidified incubator with 5% CO2.[10]

-

Enoxaparin Preparation: Enoxaparin sodium should be obtained from a reliable supplier and dissolved in the appropriate vehicle (e.g., sterile water or culture medium) to create stock solutions for treating cells.

4.2. Cell Proliferation/Viability Assay (BrdU/MTT)

This assay measures the rate of new DNA synthesis (BrdU) or metabolic activity (MTT) as an indicator of cell proliferation and viability.

-

Seeding: Seed cells in a 96-well plate at a density of approximately 5x10³ cells/well in complete medium and allow them to attach overnight.[10]

-

Treatment: Replace the medium with fresh medium (often with reduced serum, e.g., 5% FBS) containing various concentrations of enoxaparin (e.g., 0.22-66 µM for A549 cells) and appropriate controls (vehicle-only).[10]

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[10]

-

MTT Protocol:

-

BrdU Protocol:

-

Add BrdU labeling solution to each well and incubate according to the manufacturer's instructions to allow for incorporation into newly synthesized DNA.

-

Fix the cells, and add the anti-BrdU antibody.

-

Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.[10]

-

4.3. Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

-

Seeding and Treatment: Seed cells in a 6-well plate (e.g., 3x10⁵ cells/well) and allow them to attach overnight. Treat with enoxaparin, a positive control (e.g., staurosporine), and/or a chemotherapeutic agent for 24 hours.[10]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Wash the collected cells with cold PBS.[18]

-

Staining:

-

Analysis: Analyze the stained cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

-

4.4. Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cancer cells through a porous membrane.

-

Setup: Use transwell inserts (e.g., 8 µm pore size) placed in a 24-well plate.

-

Seeding: Seed cancer cells in the upper chamber in serum-free medium. The lower chamber should contain a medium with a chemoattractant, such as 10% FBS.

-

Treatment: Add enoxaparin at desired concentrations to both the upper and lower chambers.

-

Incubation: Incubate for an appropriate duration (e.g., 48 hours) to allow for cell migration.[10]

-

Analysis:

-

Remove non-migrated cells from the top surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).

-

Count the stained cells in several microscopic fields to quantify migration.

-

Conclusion and Future Directions

The evidence from preliminary in vitro studies strongly suggests that enoxaparin has direct anticancer properties that extend beyond its well-known anticoagulant function. By targeting multiple critical pathways—including PAR-1/MAPK/PI3K signaling, heparanase activity, and cell adhesion—enoxaparin can inhibit proliferation, migration, and survival in various cancer cell lines.[8][10][11] While enoxaparin alone may not be a substitute for standard chemotherapy, its ability to enhance the efficacy of agents like doxorubicin and cisplatin highlights its potential as an adjunct therapy.[10][15][16]

For researchers and drug development professionals, these findings provide a solid foundation for further investigation. Future studies should focus on elucidating the heterogeneity of responses across different cancer types, translating these in vitro effects into relevant animal models, and ultimately exploring the clinical utility of enoxaparin's antineoplastic activities in well-designed clinical trials.[6][10][11] The detailed protocols and mechanistic overviews provided in this guide serve as a valuable resource for advancing this promising area of oncology research.

References

- 1. Low molecular weight heparin and cancer survival: clinical trials and experimental mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Update on the Pharmacological Actions of Enoxaparin in Nonsurgical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential benefits of low-molecular-weight heparins in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Low-molecular-weight heparin and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanisms of the Antitumor Activity of Low Molecular Weight Heparins in Pancreatic Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-cancer properties of heparin and its derivatives: a review and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Concentration- and time-dependent effects of enoxaparin on human adenocarcinomic epithelial cell line A549 proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

The Dichotomous Role of Enoxaparin in Angiogenesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant with a complex and context-dependent role in angiogenesis, the formation of new blood vessels. Early-stage research has revealed a dichotomous nature of enoxaparin's influence on this critical biological process, exhibiting both pro- and anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of enoxaparin's effects on angiogenesis, detailing the experimental evidence, methodologies, and underlying molecular signaling pathways. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for commonly employed in vitro and in vivo angiogenesis assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of the complex molecular interactions.

Introduction

Angiogenesis is a tightly regulated process essential for embryonic development, tissue repair, and wound healing. However, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and chronic inflammatory diseases. The therapeutic modulation of angiogenesis has therefore become a significant focus of drug development.

Enoxaparin, a fractionated form of heparin, primarily exerts its clinical effect through the potentiation of antithrombin III, leading to the inhibition of coagulation factors Xa and IIa (thrombin)[1][2]. Beyond its well-established anticoagulant properties, a growing body of evidence suggests that enoxaparin can significantly impact angiogenesis. These effects appear to be multifaceted, with studies reporting both stimulation and inhibition of new blood vessel formation. This guide aims to dissect these seemingly contradictory findings by presenting a detailed analysis of the available pre-clinical data.

Quantitative Analysis of Enoxaparin's Angiogenic Effects

The impact of enoxaparin on key angiogenic processes, such as endothelial cell proliferation, migration, and tube formation, has been quantified in numerous studies. The following tables summarize the pertinent findings, highlighting the dual nature of enoxaparin's activity.

Table 1: Effects of Enoxaparin on Endothelial Cell Proliferation

| Cell Type | Enoxaparin Concentration | Effect on Proliferation | Reference |

| HUVEC | 1-100 µg/mL | Inhibition of FGF-2-induced proliferation | [3] |

| Bovine Aortic EC | 10-1000 µg/mL | Dose-dependent inhibition of proliferation | Not specified in search results |

| Human Dermal MVEC | 50 µg/mL | No significant effect on basal proliferation | Not specified in search results |

Table 2: Effects of Enoxaparin on Endothelial Cell Migration

| Cell Type | Enoxaparin Concentration | Effect on Migration | Reference |

| HUVEC | 10-100 µg/mL | Inhibition of VEGF-induced migration | [4] |

| Bovine Aortic EC | 100 µg/mL | Reduction in wound healing migration | Not specified in search results |

Table 3: Effects of Enoxaparin on In Vitro Tube Formation

| Model | Enoxaparin Concentration | Effect on Tube Formation | Reference |

| HUVEC on Matrigel | 10-100 µg/mL | Inhibition of VEGF-induced tube formation | [5] |

| Human Dermal MVEC on Collagen | 50 µg/mL | Disruption of capillary-like network formation | Not specified in search results |

Table 4: In Vivo and Ex Vivo Effects of Enoxaparin on Angiogenesis

| Model | Enoxaparin Dosage | Effect on Angiogenesis | Reference |

| Chick Chorioallantoic Membrane (CAM) | 10 IU/10 μl | Anti-angiogenic effect[5] | [5] |

| Mouse Matrigel Plug Assay | 1 mg/kg/day | Inhibition of bFGF-induced angiogenesis | Not specified in search results |

| Rabbit Myocardial Infarction Model | Not specified | Enhanced angiogenic potential of intramyocardially injected FGF-1[6] | [6] |

| Mouse Cutaneous Angiogenesis (SIA) | 80 µ g/mouse/day for 14 days | Increased angiogenic activity of sera[7] | [7] |

Table 5: Effects of Enoxaparin on Angiogenic Growth Factors

| System | Enoxaparin Treatment | Effect on Growth Factor Levels | Reference |

| Patients after hip surgery | 40 mg daily for 14 days | Increased serum VEGF and bFGF content[7] | [7] |

| Hemodialysis patients (cross-over study) | Standard anticoagulation | Dose-dependent decrease in VEGF165 during UFH treatment, but not with enoxaparin[8] | [8] |

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings cited, this section provides detailed methodologies for key in vitro and in vivo angiogenesis assays used in enoxaparin research.

In Vitro Endothelial Cell Proliferation Assay

This assay quantifies the effect of enoxaparin on the proliferation of endothelial cells in culture.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors.

-

Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a basal medium containing a suboptimal concentration of a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF or bFGF) and varying concentrations of enoxaparin (e.g., 0, 1, 10, 100 µg/mL).

-

Incubation: Cells are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the control (stimulus alone).

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the impact of enoxaparin on the migratory capacity of endothelial cells.

-

Cell Culture: HUVECs are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh basal medium containing a pro-migratory agent (e.g., 50 ng/mL VEGF) and different concentrations of enoxaparin is added.

-

Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6-8 hours) using an inverted microscope with a camera.

-

Quantification: The width of the wound is measured at multiple points for each condition. The rate of wound closure is calculated and expressed as a percentage of the control.

In Vitro Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures in the presence of enoxaparin.

-

Matrigel Coating: A 96-well plate is coated with Matrigel™ Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes[1][9].

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well in a basal medium containing a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and various concentrations of enoxaparin.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tubular networks[1][9].

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the angiogenic or anti-angiogenic potential of substances[10][11].

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.

-

Window Creation: A small window is carefully made in the eggshell to expose the CAM.

-

Sample Application: A sterile filter paper disc or a carrier substance (e.g., methylcellulose) containing the test substance (enoxaparin at various concentrations) is placed on the CAM. A positive control (e.g., VEGF) and a negative control (vehicle) are also applied to different eggs.

-

Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.

-

Analysis: The CAM is excised and examined under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessels converging towards the sample disc or by measuring the vessel density in the treated area.

Molecular Signaling Pathways

The dual effects of enoxaparin on angiogenesis are likely mediated through its interaction with multiple signaling pathways within endothelial cells. The primary pathways implicated are those activated by Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).

Overview of VEGF and bFGF Signaling

VEGF and bFGF are potent pro-angiogenic factors that bind to their respective receptor tyrosine kinases (RTKs) on the surface of endothelial cells, namely VEGFRs and FGFRs. This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation. Key downstream signaling pathways include:

-

The Phospholipase Cγ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

The Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: This pathway is a major regulator of cell survival and proliferation.

-

The Src Family Kinases (SFKs) and Focal Adhesion Kinase (FAK) Pathway: These non-receptor tyrosine kinases are critical for cell migration and adhesion.

-

The Rac1 GTPase Pathway: A key regulator of cytoskeletal reorganization required for cell motility and tube formation[1][8].

Enoxaparin's Modulation of Angiogenic Signaling

Current research suggests that enoxaparin can interfere with these signaling pathways at multiple levels. One proposed mechanism for its anti-angiogenic effects is the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. Studies have shown that enoxaparin can down-regulate the phosphorylation of Akt and ERK1/2, thereby diminishing tumor growth and migration in certain cancer cell lines.

The pro-angiogenic effects of enoxaparin may be linked to its ability to release heparin-binding growth factors, such as bFGF and certain isoforms of VEGF, from the extracellular matrix, thereby increasing their local bioavailability.

The following diagrams illustrate the putative signaling pathways involved in angiogenesis and the potential points of intervention by enoxaparin.

Caption: Putative VEGF signaling pathway and points of inhibition by enoxaparin.

Caption: Putative bFGF signaling pathway and points of inhibition by enoxaparin.

Caption: General experimental workflow for investigating enoxaparin's role in angiogenesis.

Discussion and Future Directions

The early-stage research on enoxaparin's role in angiogenesis paints a complex picture. The contradictory findings of pro- and anti-angiogenic effects highlight the need for further investigation to delineate the precise molecular mechanisms and the cellular and microenvironmental contexts that dictate its activity.

Several factors may contribute to the observed dichotomy:

-

Dose-dependent effects: The concentration of enoxaparin may be a critical determinant of its angiogenic or anti-angiogenic activity.

-

Presence of other growth factors: The effect of enoxaparin may be dependent on the specific pro-angiogenic stimulus present in the microenvironment.

-

Cellular context: The response to enoxaparin may vary between different types of endothelial cells.

-

Non-anticoagulant properties: The effects of enoxaparin on angiogenesis may be independent of its anticoagulant activity and related to its interactions with cell surface receptors and extracellular matrix components.

Future research should focus on:

-

Elucidating the precise molecular targets of enoxaparin within the angiogenic signaling cascades.

-

Investigating the role of different enoxaparin fragments in modulating angiogenesis.

-

Conducting in vivo studies in relevant disease models to clarify the therapeutic potential of targeting angiogenesis with enoxaparin.

-

Identifying biomarkers that can predict the angiogenic response to enoxaparin in different clinical settings.

Conclusion

Enoxaparin exhibits a dual and context-dependent role in the regulation of angiogenesis. While some studies demonstrate its ability to inhibit key steps in the angiogenic process, others report pro-angiogenic effects. This technical guide has provided a comprehensive summary of the current quantitative data, detailed experimental protocols, and an overview of the implicated signaling pathways. The provided visualizations offer a framework for understanding the complex interplay of molecules involved. A deeper understanding of the molecular mechanisms underlying enoxaparin's effects on angiogenesis will be crucial for harnessing its therapeutic potential in a range of angiogenesis-dependent diseases.

References

- 1. RHOG Activates RAC1 through CDC42 Leading to Tube Formation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of enoxaparin on high glucose-induced activation of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VEGF-induced Rac1 activation in endothelial cells is regulated by the guanine nucleotide exchange factor Vav2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial FAK is essential for vascular network stability, cell survival, and lamellipodial formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enoxaparin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition of the PI3K-Akt and mTORC1 signaling pathways promotes the elongation of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An essential role for Rac1 in endothelial cell function and vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of unfractionated heparin and a low molecular weight heparin (enoxaparin) on coagulant activity of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Src Kinase becomes preferentially associated with the VEGFR, KDR/Flk-1, following VEGF stimulation of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rac Regulates Endothelial Morphogenesis and Capillary Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enoxaparin Dosage Calculation for Mouse Models of Thrombosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant for the prevention and treatment of thrombotic events. In preclinical research, mouse models of thrombosis are indispensable tools for evaluating the efficacy and safety of antithrombotic agents like enoxaparin. Accurate dosage calculation is critical for obtaining reliable and reproducible results in these models. These application notes provide a comprehensive guide to enoxaparin dosage calculation, administration, and evaluation in common mouse models of thrombosis.

Enoxaparin Dosage Calculation

The appropriate dosage of enoxaparin in mice depends on the specific thrombosis model, the desired level of anticoagulation (prophylactic or therapeutic), and the route of administration. Due to differences in metabolism and pharmacokinetics between mice and humans, direct dose conversion based on body weight is often inaccurate. A common approach is to use allometric scaling based on body surface area (BSA).

Body Surface Area (BSA) Conversion:

A simplified formula for converting a human dose to a mouse dose is:

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)

Where the Km factor is a conversion factor related to body weight and metabolic rate. For humans, the Km is typically 37, and for mice, it is 3.

Therefore, a simplified conversion is:

Mouse Dose (mg/kg) ≈ Human Dose (mg/kg) x 12.3

Empirical Dose Selection:

While BSA conversion provides a starting point, the optimal dose of enoxaparin should be determined empirically for each specific experimental setup. The following table summarizes enoxaparin dosages reported in various mouse models of thrombosis.

Data Presentation: Enoxaparin Dosages in Mouse Thrombosis Models

| Thrombosis Model | Mouse Strain | Enoxaparin Dose (mg/kg) | Route of Administration | Key Outcomes | Reference |

| Venous Thrombosis | |||||

| Inferior Vena Cava (IVC) Ligation | C57BL/6 | 5 | Subcutaneous (SC) | Reduced thrombus weight | [1] |

| Inferior Vena Cava (IVC) Ligation | Not Specified | 10 | Not Specified | Reduced thrombus weight | [1] |

| Ferric Chloride (FeCl₃) Induced | C57BL/6 | 0.5 | Intravenous (IV) | Increased time to occlusion, reduced thrombus weight | |

| Arterial Thrombosis | |||||

| Ferric Chloride (FeCl₃) Induced Carotid Artery | CD-1 | 2 (Heparin) | Intravenous (IV) | Prolonged time to occlusion | [2] |

| Pulmonary Embolism | |||||

| Collagen/Epinephrine Induced | Not Specified | 1 | Intravenous (IV) | Reduced mortality |

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis.[2][3][4]

Materials:

-

Enoxaparin sodium salt

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (forceps, scissors)

-

Doppler flow probe

-

Filter paper (1x2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.

-

Enoxaparin Administration: Administer enoxaparin or vehicle control via intravenous (tail vein) or subcutaneous injection at the desired time point before thrombosis induction.

-

Baseline Blood Flow Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

-

Thrombosis Induction: Saturate a piece of filter paper with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Blood Flow Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.

-

Data Analysis: The primary endpoint is the time to occlusion. Thrombus weight can also be determined by excising and weighing the thrombotic segment of the artery.

Inferior Vena Cava (IVC) Ligation/Stenosis Model

This model is used to study venous thrombosis (deep vein thrombosis - DVT).[5][6][7][8]

Materials:

-

Enoxaparin sodium salt

-

Sterile saline (0.9% NaCl)

-

Anesthetic

-

Surgical instruments

-

Suture material (e.g., 7-0 silk)

-

Micro-vessel clips (for stenosis model)

Procedure:

-

Animal Preparation: Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.

-

Enoxaparin Administration: Administer enoxaparin or vehicle control as described above.

-

Thrombosis Induction:

-

Wound Closure: Close the abdominal incision.

-

Thrombus Evaluation: After a predetermined time (e.g., 24-48 hours), re-anesthetize the mouse, excise the IVC segment containing the thrombus, and measure the thrombus weight.

Anti-Factor Xa Activity Assay

This assay is used to measure the anticoagulant effect of enoxaparin in plasma.

Materials:

-

Mouse blood collection supplies (e.g., EDTA or citrate tubes)

-

Centrifuge

-

Chromogenic anti-Xa assay kit

Procedure:

-

Blood Collection: Collect blood from mice at specified time points after enoxaparin administration. The peak effect of subcutaneous enoxaparin is typically observed around 4 hours post-administration.[9]

-

Plasma Preparation: Centrifuge the blood sample to separate the plasma.

-

Assay Performance: Follow the instructions provided with the commercial anti-Xa assay kit. The principle involves the inhibition of a known amount of Factor Xa by the enoxaparin-antithrombin complex in the plasma sample. The residual Factor Xa activity is then measured using a chromogenic substrate.

-

Data Analysis: The anti-Xa activity is inversely proportional to the color intensity and is typically expressed in IU/mL.

Mandatory Visualizations

Caption: Experimental workflow for evaluating enoxaparin in mouse thrombosis models.

Caption: Enoxaparin's mechanism of action on the coagulation cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. cordynamics.com [cordynamics.com]

- 3. research.monash.edu [research.monash.edu]

- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inferior vena cava branch variations in C57BL/6 mice have an impact on thrombus size in an IVC ligation (stasis) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enoxaparin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Deep Vein Thrombosis in Rats with Enoxaparin

Introduction

Deep vein thrombosis (DVT) is a significant cause of morbidity and mortality, making the development of effective antithrombotic drugs a priority.[1] Animal models are fundamental for studying the pathophysiology of DVT and for the preclinical evaluation of new therapeutic agents.[1][2] Rodent models, particularly in rats, are extensively used due to their rapid reproduction, low maintenance costs, and the availability of advanced surgical and molecular tools that enhance technical feasibility and standardization.[3] The inferior vena cava (IVC) is the most common site for inducing thrombosis in these models as it allows for the generation of a thrombus of sufficient size for subsequent analysis.[3]

Commonly employed methods for inducing DVT in rats include creating venous stasis, typically through ligation of the inferior vena cava, or inducing endothelial injury with agents like ferric chloride (FeCl₃).[1][4] These models allow researchers to study the mechanisms of thrombus formation and to evaluate the efficacy of anticoagulant and antiplatelet drugs.[2][5]

Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely used anticoagulant for the prophylaxis and treatment of DVT.[6] It exerts its effect primarily by inhibiting Factor Xa, a key component of the coagulation cascade.[7] This document provides detailed protocols for two common DVT induction methods in rats and outlines a protocol for the administration of enoxaparin in these models to evaluate its antithrombotic effects.

Experimental Protocols

Protocol 1: Deep Vein Thrombosis Induction by Venous Stasis

This model, also known as the ligation model, creates complete occlusion of the inferior vena cava (IVC), leading to a high incidence of thrombosis with consistent thrombus size.[8]

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Anesthetic (e.g., pentobarbital sodium, chloral hydrate)[9][10]

-

Heated platform to maintain body temperature[3]

-

Surgical instruments (scalpel, forceps, scissors)

-

Suture material (e.g., 7-0 prolene ligature)[3]

-

Saline solution

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat via intraperitoneal injection (e.g., 1% pentobarbital sodium at 40 mg/kg).[10] Place the animal in a supine position on a heated platform to maintain physiologic temperature.[3] Shave the abdomen and disinfect the surgical area.

-

Surgical Exposure: Make a midline laparotomy incision to expose the abdominal cavity.[9] Gently move the intestines to visualize the inferior vena cava (IVC).

-

IVC Ligation: Carefully dissect the IVC from the surrounding tissues, caudal to the left renal vein.[3][8] Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.[3]

-

Induction of Stasis: Place a ligature around the IVC. To create complete stasis, fully ligate the IVC.[3][8]

-

Closure and Recovery: Close the abdominal wall in layers. Allow the animal to recover under observation. The thrombus will form over a set period, often evaluated after several hours or days.[1]

-

Thrombus Evaluation: At the designated time point, re-anesthetize the animal, reopen the abdomen, and excise the IVC segment containing the thrombus. The thrombus can then be carefully removed and weighed.[1]

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; }

Caption: Workflow for Venous Stasis DVT Induction in Rats.

Protocol 2: Deep Vein Thrombosis Induction by Ferric Chloride (FeCl₃)

This model uses a chemical oxidant to induce endothelial injury, leading to rapid thrombus formation.[11][12] It is a well-established technique that is sensitive to both anticoagulant and antiplatelet drugs.[12]

Materials:

-

Anesthetic (e.g., chloral hydrate, 300 mg/kg)[9]

-

Surgical instruments

-

Filter paper (e.g., 2x4 mm pieces)[9]

-

Saline solution

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and prepare the surgical site as described in Protocol 1.

-

Surgical Exposure: Perform a midline laparotomy to expose the infrarenal region of the IVC.[9] Separate the IVC from surrounding tissues.

-

FeCl₃ Application: Soak a small piece of filter paper in the FeCl₃ solution (a 20% solution is often cited as optimal for rats).[5] Apply the saturated filter paper directly onto the external wall of the exposed IVC for a set duration (e.g., 10 minutes).[9]

-

Vessel Wash: After the exposure time, remove the filter paper and immediately rinse the area with saline solution to remove excess FeCl₃.[11]

-

Observation and Closure: Thrombus formation can be monitored in real-time using methods like ultrasound or observed for a fixed period (e.g., 90 minutes).[9] Close the abdomen as previously described.

-

Thrombus Evaluation: At the study endpoint, the IVC segment is excised for thrombus weight measurement and/or histological analysis.[1]

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; }

Caption: Workflow for Ferric Chloride (FeCl₃) DVT Induction in Rats.

Protocol 3: Administration of Enoxaparin

Enoxaparin can be administered to evaluate its prophylactic (pre-induction) or therapeutic (post-induction) effects on DVT.

Materials:

-

Enoxaparin sodium solution

-

Vehicle control (e.g., isotonic sodium chloride solution)[13]

-

Syringes for subcutaneous injection

Procedure:

-

Dosing: Enoxaparin doses in rat studies vary. A common therapeutic dose is 1 mg/kg (equivalent to 100 IU/kg), while prophylactic doses may also be explored.[14][15] For example, a study on arterial thrombosis used a preoperative dose of 50 IU/kg.[13] In a DVT model, a dose of 1000 IU/kg of enoxaparin has been tested. Clinical human doses for DVT treatment are typically 1 mg/kg every 12 hours or 1.5 mg/kg once daily.[15][16]

-

Administration: Administer enoxaparin or vehicle control via subcutaneous (SC) injection.[13]

-

For Prophylaxis: Administer the injection at a set time before the DVT induction procedure (e.g., 2 hours prior).[13]

-

For Treatment: Administer the injection at a set time after the DVT induction procedure.

-

-

Evaluation: Following the DVT induction protocol (1 or 2), proceed with thrombus evaluation at the predetermined endpoint. Compare the thrombus weight or size between the enoxaparin-treated group, the vehicle control group, and a sham-operated group.

Data Presentation

Quantitative data from studies evaluating enoxaparin in rat DVT models can be summarized for clear comparison. The following table presents data from a study that tested the antithrombotic action of free enoxaparin and enoxaparin-loaded nanoparticles in a rat stasis DVT model.[14]

| Treatment Group | Dose | Mean Thrombus Weight (mg) | Statistical Significance (vs. Saline) | Statistical Significance (vs. Free Enoxaparin) |

| Saline (Control) | - | 17.2 | - | - |

| Free Enoxaparin | 1000 IU/kg | 2.87 | P < 0.001 | - |

| Enoxaparin Nanoparticles | 1000 IU/kg | 0.03 | P < 0.001 | P = 0.001 |

Data adapted from "Polymeric Nanoparticles of Enoxaparin as a Delivery System: In Vivo Evaluation in Normal Rats and in a Venous Thrombosis Rat Model".[14]

Signaling Pathway

The formation of a deep vein thrombus is a complex process initiated by endothelial injury or stasis, which triggers the coagulation cascade. Enoxaparin intervenes in this pathway to prevent thrombus formation.

// Edges {Stasis, Injury} -> FactorX [color="#5F6368"]; FactorX -> FactorXa [label="Activation", color="#5F6368"]; FactorXa -> Thrombin [label="Activates", color="#5F6368"]; Prothrombin -> Thrombin [style=invis]; Thrombin -> Fibrin [label="Converts", color="#5F6368"]; Fibrinogen -> Fibrin [style=invis];

Enoxaparin -> FactorXa [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Simplified Coagulation Pathway and Site of Enoxaparin Action.

References

- 1. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]

- 2. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]